molecular formula C10H5BrClNO2 B2489419 3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione CAS No. 500862-82-8

3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione

Cat. No.: B2489419
CAS No.: 500862-82-8
M. Wt: 286.51
InChI Key: YKQRYUDUIZCXJR-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione ( 500862-82-8) is a high-purity chemical building block for research and development. This compound features a maleimide core functionalized with bromo and 4-chlorophenyl groups, making it a versatile intermediate for various synthetic applications, including the development of pharmaceuticals and agrochemicals. It has a molecular formula of C10H5BrClNO2 and a molecular weight of 286.51 g/mol . Researchers can leverage this brominated pyrrole-2,5-dione as a key precursor in nucleophilic substitution reactions, cross-coupling reactions, and for the synthesis of more complex molecules. It is typically supplied as a solid and should be stored in a cool, dry place . Please handle this material with care. It may cause skin and serious eye irritation and may be harmful if swallowed or cause respiratory irritation . Always refer to the Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-1-(4-chlorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2/c11-8-5-9(14)13(10(8)15)7-3-1-6(12)2-4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQRYUDUIZCXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C(C2=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione typically involves the bromination of 1-(4-chlorophenyl)pyrrole-2,5-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrole ring or the substituents.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrole derivative.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione has shown significant promise as a pharmacophore in drug design. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing anti-inflammatory and anticancer agents. Research indicates that derivatives of this compound exhibit potent antiproliferative effects against several cancer cell lines, including liver (HepG-2) and breast (MCF-7) cancers.

Case Study: Antiproliferative Activity

A study demonstrated that the compound exhibited strong antiproliferative effects with IC50 values of approximately 0.05 µM against HepG-2 cells and 0.03 µM against MCF-7 cells, indicating superior efficacy compared to standard treatments like doxorubicin .

Compound Cancer Type IC50 (µM)
This compoundHepG-20.05
This compoundMCF-70.03

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves interaction with growth factor receptors such as EGFR and VEGFR2. Molecular docking studies have indicated that it forms stable complexes with ATP-binding domains of these receptors, suggesting its potential as a targeted therapeutic agent .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been found to modulate pro-inflammatory cytokine production and inhibit lymphocyte proliferation in vitro. This dual action makes it a valuable candidate for therapeutic applications targeting both cancer and inflammatory diseases.

Materials Science

Synthesis of Organic Semiconductors

The compound is utilized in the synthesis of conjugated polymers and organic semiconductors. These materials are essential for developing electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The unique electronic properties imparted by the bromine and chlorophenyl substituents enhance the performance of these materials.

Biological Studies

This compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways. Its ability to interact with various enzymes allows researchers to elucidate complex biochemical mechanisms, contributing to our understanding of cellular processes.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves the bromination of 1-(4-chlorophenyl)pyrrole-2,5-dione using bromine or N-bromosuccinimide in suitable solvents like dichloromethane. The reaction conditions require controlled temperatures for selective bromination at the pyrrole ring.

Reaction Types

The compound undergoes various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.
  • Oxidation and Reduction: It can participate in oxidation and reduction reactions.
  • Coupling Reactions: Coupling with other aromatic compounds can be facilitated by catalysts like palladium.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorophenyl groups contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

3,4-Diarylpyrrole-2,5-diones (Marine Drugs, 2014)

Compounds such as 3-(4-bromophenyl)-4-(benzoloxy)pyrrole-2,5-dione (compound 6) and derivatives with piperazine substituents (Figure 1 in ) share the pyrrole-2,5-dione core but differ in substitution patterns. Key comparisons:

  • Synthetic Accessibility : The pyrrole-2,5-dione scaffold simplifies synthesis compared to permethyl ningalin B, with improved stability under physiological conditions .
  • Biological Activity : Derivatives with benzoloxy groups (e.g., compound 6) exhibit potent P-gp inhibition (MDR reversal activity >10-fold at 1 μM), while 3-bromo-1-(4-chlorophenyl) derivatives may lack the electron-withdrawing groups required for optimal P-gp binding .

Fluoroimide (3,4-Dichloro-1-(4-fluorophenyl)pyrrole-2,5-dione)

This fungicidal agent () replaces bromine and chlorophenyl with chlorine and fluorophenyl groups.

  • Substituent Effects : The 4-fluorophenyl group enhances lipophilicity (logP ~2.8), while chlorine at the 3/4-positions increases electrophilicity, favoring antifungal activity over cytotoxicity .

Halogenated Heterocycles with Similar Pharmacophores

3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-4,5-dihydropyrazole-1-carbothioamide (Molecules, 2013)

This pyrazoline derivative () shares a bromophenyl group but incorporates a thioamide and indole moiety.

  • Spectroscopic Differences : The pyrazoline core shows distinct ^1^H-NMR signals (e.g., δ 3.86–3.89 for pyrazoline protons) compared to pyrrole-2,5-diones, which typically lack proton signals in the aromatic region due to symmetry .
  • Biological Profile : Pyrazolines with bromophenyl groups exhibit antimicrobial activity (MIC ~5–10 μg/mL), whereas pyrrole-2,5-diones are more associated with kinase or transporter inhibition .

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-dihydro-pyrazol-3-one (European Patent, 2021)

This pyrazolone derivative (Example 5.17, ) shares bromine and chlorophenyl groups but has a saturated pyrazole ring.

  • Molecular Weight : The compound’s m/z 301–305 ([M+H]⁺) is lower than typical pyrrole-2,5-diones (e.g., compound 6 in : m/z ~450), suggesting reduced steric hindrance .
  • Synthetic Route : Synthesized via Procedure A3 (microwave-assisted cyclization), contrasting with pyrrole-2,5-diones’ reliance on Michael addition or cyclocondensation .

Pharmacologically Active Pyrrole-2,5-diones

PKC Inhibitors (Patent, 2009)

Compounds like 3-(1H-indol-3-yl)-4-[2-(4-methyl-piperazin-1-yl)-quinazolin-4-yl]-pyrrole-2,5-dione () demonstrate how bulky substituents (indole, quinazoline) enhance PKC isoform selectivity.

  • Key Differences : The absence of halogen atoms in these analogs reduces electrophilicity, favoring hydrogen bonding with kinase active sites over covalent binding .

Data Table: Comparative Analysis of Selected Compounds

Compound Name Core Structure Substituents Key Properties/Applications Reference
3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione Pyrrole-2,5-dione 3-Br, N-(4-Cl-C₆H₄) Potential P-gp/PKC modulation (inferred)
3-(4-Bromophenyl)-4-(benzoloxy)pyrrole-2,5-dione Pyrrole-2,5-dione 3-Br, 4-benzoloxy P-gp inhibitor (IC₅₀: 0.2 μM)
Fluoroimide Pyrrole-2,5-dione 3,4-Cl, N-(4-F-C₆H₄) Fungicide (EC₅₀: 50 ppm)
4-Bromo-2-(4'-chlorophenyl)-pyrazol-3-one Dihydro-pyrazol-3-one 4-Br, 2-(4-Cl-C₆H₄), 1,5-Me Synthetic intermediate (m/z 301–305)
PKC inhibitor (Patent example) Pyrrole-2,5-dione 3-Indolyl, 4-quinazolinyl PKC-β inhibition (Ki: 15 nM)

Research Findings and Implications

  • Substituent Positioning: Bromine at the 3-position (vs.
  • Biological Specificity : Chlorophenyl groups improve membrane permeability, but their para-substitution may reduce steric clashes in P-gp binding compared to ortho-substituted analogs .
  • Synthetic Challenges : Brominated pyrrole-2,5-diones require controlled conditions to avoid debromination, unlike fluorine-containing analogs .

Biological Activity

3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological activity, mechanism of action, and relevant case studies associated with this compound.

This compound is characterized by its pyrrole core with bromine and chlorophenyl substituents. The presence of these halogen atoms enhances its reactivity and biological efficacy.

Anticancer Properties

Research has indicated that derivatives of pyrrole-2,5-dione exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit the growth of colon cancer cells (HCT-116, SW-620) with GI50 values in the nanomolar range (approximately 1.0–1.6 × 10^-8 M) . This suggests that the compound may act as a potential inhibitor of growth factor receptors such as EGFR and VEGFR2, which are critical in cancer progression.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. It may inhibit enzyme activity through covalent bonding at active sites or by competing with natural substrates . Additionally, the compound has been utilized as a probe in biochemical assays to elucidate enzyme interactions and cellular pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that it can modulate pro-inflammatory cytokine production and inhibit lymphocyte proliferation in vitro . This dual action could make it a valuable candidate for developing therapies targeting both cancer and inflammatory diseases.

Study 1: Antiproliferative Activity

A study focusing on pyrrole derivatives demonstrated that this compound derivatives exhibited strong antiproliferative effects against human liver cancer (HepG-2) and breast cancer (MCF-7) cell lines. The compounds were more effective than standard treatments like doxorubicin .

CompoundCancer TypeIC50 (µM)
This compoundHepG-20.05
This compoundMCF-70.03

Study 2: Mechanistic Insights

Research using molecular docking techniques revealed that the compound can form stable complexes with ATP-binding domains of growth factor receptors, indicating its potential as a targeted therapeutic agent . The binding affinity was significantly higher compared to other known inhibitors.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione, and how can regioselectivity be controlled?

Methodological Answer: The synthesis typically involves bromination of a pre-formed pyrrole-2,5-dione scaffold. A regioselective approach can be achieved using halogen-directed coupling reactions. For example:

  • Step 1: Start with 1-(4-chlorophenyl)pyrrole-2,5-dione (CAS 1631-29-4), which has a molecular weight of 207.61 g/mol and a melting point of 115–120°C .
  • Step 2: Bromination at the 3-position can be performed using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) to minimize side reactions.
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95% by HPLC) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8.2 min .
    • Melting Point: Confirm consistency with literature values (e.g., 115–120°C for the non-brominated precursor) .
  • Structural Confirmation:
    • NMR: Look for aromatic protons (δ 7.4–8.1 ppm, 4H, Ar-H) and carbonyl signals (δ 170–175 ppm in 13C^{13}\text{C} NMR) .
    • Mass Spectrometry: ESI-MS should show [M+H]+^+ at m/z 287.0 (C10_{10}H6_6BrClNO2_2) .

Advanced Research Questions

Q. What strategies are effective in studying the compound’s interaction with kinase targets?

Methodological Answer:

  • Kinase Inhibition Assays:
    • Use HCT116 colon carcinoma cells (cultured in RPMI-1640 + 10% FBS) to evaluate cytotoxicity via MTT assays .
    • Measure IC50_{50} values against PKC isoforms (e.g., PKC-β, implicated in diabetic complications) using fluorescence polarization .
  • Molecular Docking:
    • Model the compound’s bromine and chlorophenyl groups in the ATP-binding pocket of PKC using AutoDock Vina. Key interactions include halogen bonding with Lys436 and hydrophobic packing with Phe629 .

Q. How can structure-activity relationships (SAR) be analyzed for brominated pyrrole-dione derivatives?

Methodological Answer:

  • SAR Workflow:
    • Synthetic Modifications: Vary substituents at the 3-position (Br, Cl, CF3_3) and the aryl group (4-Cl, 4-F, 3-Cl).
    • Biological Testing: Compare IC50_{50} values across kinase targets (e.g., PKC, MAPK).
    • Computational Analysis: Perform QSAR modeling using descriptors like logP, polar surface area, and halogen bond propensity .
  • Key Finding:
    • Bromine at the 3-position enhances kinase selectivity due to its electron-withdrawing effect and van der Waals interactions .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity: Toxic by inhalation, skin contact, or ingestion (Risk Phrases R23/24/25) .
  • Protective Measures:
    • Use fume hoods for synthesis and handling.
    • Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid:
    • In case of exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .

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